molecular formula C12H14O2 B1278446 1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone CAS No. 40420-05-1

1-(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone

Cat. No. B1278446
CAS RN: 40420-05-1
M. Wt: 190.24 g/mol
InChI Key: LNZONKXKXBWZDQ-UHFFFAOYSA-N
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Patent
US07638554B2

Procedure details

To 5,6,7,8-tetrahydro-2-naphthol 14 (10 mmol, 1.48 g) placed in a flask flushed with argon at room temperature, was slowly added TiCl4 (11 mmol, 1.2 mL). The resulting dark cherry-colored mixture was stirred at room temperature, and when gas evolution ceased, 15 mmol (1.07 mL) of acetic acid was added to the solid. The resulting thick solution was stirred at room temperature for 15 min, then brought to 120° C. and left to stir at this temperature for an additional hour. The reaction mixture was then cooled to room temperature, diluted with CH2Cl2 (30 mL) and quenched with H2O (30 mL). A cloudy solution was obtained which was easily extracted with CH2Cl2. The organic layer was washed with H2O (2×30 mL), dried (Na2SO4), and concentrated under reduced pressure. The crude material was purified by silica gel column chromatography using a mixture of hexanes/EtOAc (95/5) to give 15 as a yellowish solid (1.14 g, 59% yield). mp 70-72° C.; 1H NMR (CDCl3) δ 1.77 (m, 4H), 2.59 (s, 3H), 2.76 (m, 4H), 6.68 (s, 1H), 7.41 (s, 1H), 11.96 (s, 1H); 13C NMR (CDCl3) δ 22.87, 23.42, 26,72, 28.82, 30.17, 117.82, 118.21, 128.10, 131.04, 147.71, 160.09, 204.16; IR (KBr, ν cm−1) 2934, 1621, 1491, 1344; MS (ESI) 191 (M+1). Anal. Calcd for C12H14O2: C, 75.76; H, 7.42. Found: C, 75.91; H, 7.46.
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.2 mL
Type
catalyst
Reaction Step Four
Name
Yield
59%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[OH:11].[C:12](O)(=[O:14])[CH3:13]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[OH:11][C:2]1[C:3]([C:12](=[O:14])[CH3:13])=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[CH:1]=1

Inputs

Step One
Name
Quantity
1.48 g
Type
reactant
Smiles
C1=C(C=CC=2CCCCC12)O
Step Two
Name
Quantity
1.07 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1.2 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting dark cherry-colored mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with argon at room temperature
STIRRING
Type
STIRRING
Details
The resulting thick solution was stirred at room temperature for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
brought to 120° C.
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir at this temperature for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with H2O (30 mL)
CUSTOM
Type
CUSTOM
Details
A cloudy solution was obtained which
EXTRACTION
Type
EXTRACTION
Details
was easily extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed with H2O (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
a mixture of hexanes/EtOAc (95/5)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC=2CCCCC2C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.